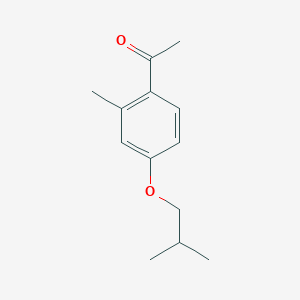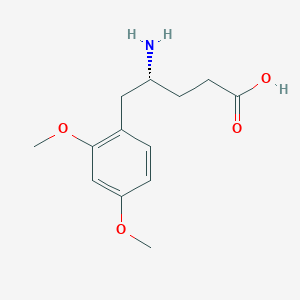
(R)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline is a chiral amino acid derivative characterized by the presence of a 2,4-dimethoxyphenyl group attached to the gamma position of the norvaline backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4-dimethoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling Reaction: The amine is coupled with a protected norvaline derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves deprotecting the norvaline derivative to obtain ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Types of Reactions:
Oxidation: ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group if present in its intermediate forms.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Chemistry:
Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Ligand: Acts as a ligand in asymmetric synthesis and catalysis.
Biology:
Enzyme Inhibitor: Potential inhibitor of enzymes due to its structural similarity to natural amino acids.
Protein Engineering: Used in the design of novel proteins with enhanced properties.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Investigated for its potential therapeutic effects in various diseases.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may mimic natural amino acids, allowing it to bind to active sites and inhibit enzyme activity. The presence of the 2,4-dimethoxyphenyl group enhances its binding affinity and specificity.
類似化合物との比較
®-5-(2,4-Dimethoxyphenyl)-gamma-Aminobutyric Acid: Similar structure but with a gamma-aminobutyric acid backbone.
®-5-(2,4-Dimethoxyphenyl)-gamma-Valine: Similar structure but with a valine backbone.
Uniqueness:
Chirality: The specific chiral center in ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline provides unique stereochemical properties.
Functional Groups: The presence of the 2,4-dimethoxyphenyl group imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
(4R)-4-amino-5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-17-11-5-3-9(12(8-11)18-2)7-10(14)4-6-13(15)16/h3,5,8,10H,4,6-7,14H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChIキー |
XDKDHIVXHQFGGP-SNVBAGLBSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)C[C@@H](CCC(=O)O)N)OC |
正規SMILES |
COC1=CC(=C(C=C1)CC(CCC(=O)O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


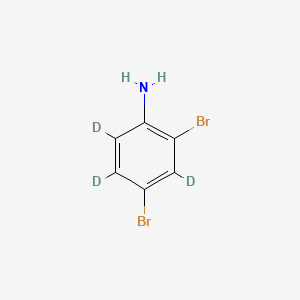
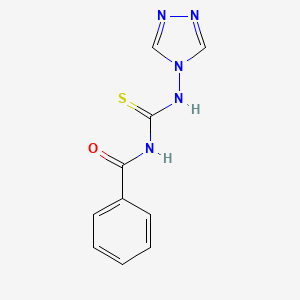

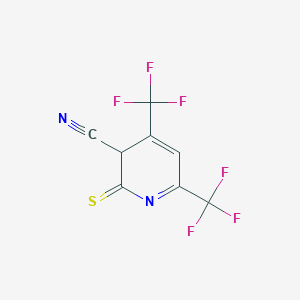
![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
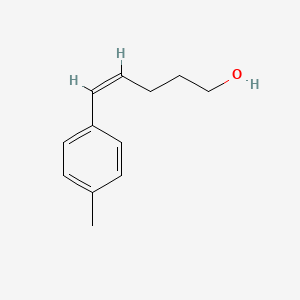
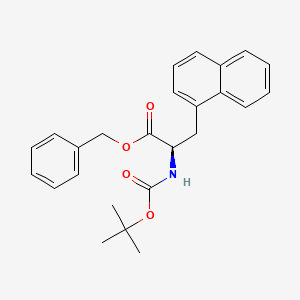
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
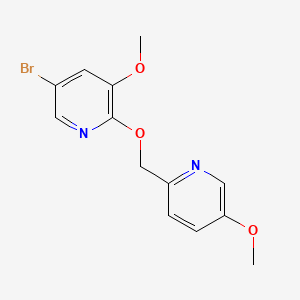


![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
